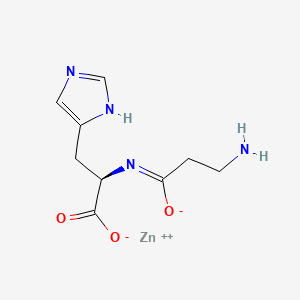

zinc;(2S)-2-(3-aminopropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

Description

Evolution of Zinc-L-Carnosine Complex Research

The journey toward Polaprezinc began with foundational research into the individual properties of zinc and L-carnosine. L-carnosine, a dipeptide composed of β-alanine and L-histidine, has been a subject of scientific interest for many years due to its various biological activities. scispace.com However, research into its metal complexes was not as actively pursued initially. scispace.com

A pivotal moment in the evolution of this research was the discovery that L-carnosine forms stable complexes with biologically significant metal ions like zinc. scispace.com The presence of a histidine residue in L-carnosine makes it a particularly promising ligand for zinc. scispace.com This led to the synthesis of the L-carnosine zinc complex, which was found to be a crystalline substance with distinct physicochemical properties compared to its amorphous form. google.com This crystalline complex, later named Polaprezinc, demonstrated greater stability against heat and moisture, contained fewer impurities, and exhibited higher anti-ulcer activity. google.com

Polaprezinc was jointly studied and developed by Hamari Chemicals Co., Ltd. and Zeria Pharmaceutical Co., Ltd., and was first approved for medical use in Japan in 1994 as an anti-ulcer drug. nih.gov It is characterized as a white or yellowish-white crystalline powder, insoluble in water and most organic solvents, but soluble in dilute hydrochloric acid and sodium hydroxide (B78521) solution. nih.gov

Conceptualization of Polaprezinc as a Multi-Target Chemical Compound

Polaprezinc is recognized as a multi-target chemical compound due to its multifaceted mechanism of action, which stems from the synergistic properties of its zinc and L-carnosine components. patsnap.compatsnap.com The chelated structure of Polaprezinc is crucial, as it is believed to deliver zinc to tissues in a delayed and extended-release manner, enhancing its absorption and therapeutic efficacy compared to either component alone. nih.gov

The compound's gastroprotective effects are attributed to a variety of actions:

Antioxidant Activity: Polaprezinc exhibits potent antioxidant properties, primarily due to the L-carnosine component, which scavenges free radicals and reactive oxygen species that can damage the gastric mucosa. patsnap.commedchemexpress.com

Mucosal Protection: It enhances the integrity of the gastric mucosal barrier and stimulates mucus production. patsnap.comwikipedia.org

Anti-inflammatory Effects: Polaprezinc can inhibit the release of pro-inflammatory cytokines. patsnap.com

Stimulation of Growth Factors: The compound promotes the expression of various growth factors, such as vascular endothelial growth factor (VEGF), which are crucial for tissue repair and wound healing. patsnap.comdrugbank.com

Cellular Protection and Repair: It has been shown to induce the expression of heat shock proteins, which protect cells from stress and injury. researchgate.net

Furthermore, research has indicated that Polaprezinc can inhibit the activity of Helicobacter pylori, a bacterium strongly associated with peptic ulcers, by inactivating its essential urease enzyme. patsnap.comresearchgate.net This broad range of biological activities underscores its conceptualization as a compound that acts on multiple therapeutic targets to protect the gastric lining. patsnap.compatsnap.com

Properties

Key on ui mechanism of action |

Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. |

|---|---|

CAS No. |

107667-60-7 |

Molecular Formula |

C9H12N4O3Zn |

Molecular Weight |

289.6 g/mol |

IUPAC Name |

zinc (2S)-2-(3-aminopropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2/t7-;/m0./s1 |

InChI Key |

IGXZLYMCFZHNKW-FJXQXJEOSA-L |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.[Zn] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn] |

Appearance |

Solid powder |

melting_point |

253 - 256 °C |

physical_description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

1370422-07-3 |

shelf_life |

>2 years if stored properly |

solubility |

384 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Polaprezinc; Z 103. |

Origin of Product |

United States |

Composition and Structural Basis for Biological Activity

Polaprezinc is a chelated compound where zinc is bound to L-carnosine, a dipeptide composed of β-alanine and L-histidine. glpbio.commedchemexpress.com Its chemical name is catena-(S)-[µ-[N(α)-(3-aminopropionyl) histidinato (2-) N1, N2, O: N(τ)]-zinc]. spandidos-publications.com The compound exists as a polymeric chain, with the zinc ion coordinating with L-carnosine to form a quadridentate 1:1 complex. researchgate.netwikipedia.org This polymeric nature and chelated structure are crucial for its stability and biological action. spandidos-publications.comresearchgate.net The chelation of zinc with L-carnosine creates a stable molecule that is not merely a mixture of its two components. wikipedia.orgpatsnap.com This structure is thought to be key in allowing the compound to remain in gastric juice without rapid dissociation. researchgate.netwikipedia.org

Dissociation Dynamics of Polaprezinc in Biological Environments

The unique structure of polaprezinc influences how it behaves in the body. The slow dissociation rate of the compound in the stomach is a key feature, prolonging its local effects. researchgate.netresearchgate.net This allows for specific adherence to ulcerous lesions, where L-carnosine and zinc are then released to promote healing. researchgate.netwikipedia.org

Considerations of Intestinal Absorption and Constituent Release

Studies in rats using radiolabeled compounds have shown that polaprezinc dissociates into its components, L-carnosine and zinc, during intestinal absorption. spandidos-publications.comdrugbank.comnih.govnih.gov Following a single administration of ¹⁴C-labeled polaprezinc to rats, the excretion rates were 4.1% in urine, 13.3% in feces, and 38.8% in exhalation. spandidos-publications.comnih.govnih.gov For ⁶⁵Zn-labeled polaprezinc, the excretion rates were 0.3% in urine and 85.0% in feces. spandidos-publications.comnih.govnih.gov The absorption rate of zinc from polaprezinc is estimated to be approximately 11%. spandidos-publications.comnih.govnih.gov It is suggested that L-carnosine acts as a carrier for zinc, facilitating its transport into the bloodstream. msu.ru

Excretion Rates of Polaprezinc Components in Rats

| Component | Urine | Feces | Exhalation |

|---|---|---|---|

| ¹⁴C-labeled (from L-Carnosine) | 4.1% | 13.3% | 38.8% |

| ⁶⁵Zn-labeled (from Zinc) | 0.3% | 85.0% | N/A |

Data from single administration studies in rats. spandidos-publications.comnih.govnih.gov

Role of L-Carnosine in Biological Affinity and Action

L-carnosine plays a multifaceted role in the efficacy of polaprezinc. Its presence increases the compound's affinity for ulcerous lesions. researchgate.netresearchgate.net L-carnosine itself possesses antioxidant properties, scavenging free radicals and contributing to the protective effects of polaprezinc. wikipedia.orgpatsnap.com It is believed that at the site of an ulcer, L-carnosine is released through a ligand exchange reaction with body components like albumin, which can form a more stable complex with zinc. nih.govmsu.ru This targeted release allows L-carnosine to exert its wound-healing properties directly at the site of injury. wikipedia.orgnih.govmsu.ru

Contribution of Zinc Ions to Compound Efficacy

The zinc ion is a critical contributor to the therapeutic effects of polaprezinc. researchgate.netresearchgate.net Zinc is known to be essential for numerous physiological processes, including enzyme function and protein synthesis. patsnap.com In the context of polaprezinc, zinc ions contribute to the compound's anti-ulcer effects through several mechanisms. researchgate.net Zinc helps to stabilize cell membranes and protect against programmed cell death. patsnap.com It also inhibits the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. nih.goviiarjournals.org Furthermore, zinc can increase the expression of various antioxidant enzymes in the gastric mucosa, defending cells against reactive oxygen species. drugbank.comnih.gov The chelation with L-carnosine enhances the bioavailability and stability of zinc, ensuring its efficient delivery to target sites. patsnap.com

Mechanisms of Action at the Molecular and Cellular Level

Antioxidative Pathways and Reactive Oxygen Species Modulation

Polaprezinc demonstrates potent antioxidant properties, which are fundamental to its protective effects on cells. patsnap.compuneetlabs.com It mitigates oxidative stress by directly neutralizing harmful free radicals and by augmenting the cell's own antioxidant defense systems. patsnap.comnih.gov This dual action helps protect cells from damage induced by various noxious agents and inflammatory processes. caldic.comcaldic.com

Polaprezinc has been shown to possess a strong capacity for scavenging free radicals and reactive oxygen species. wikipedia.orgnih.govresearchgate.net This activity is crucial for protecting cells from oxidative damage that can lead to cellular injury and inflammation. patsnap.comcaldic.com The L-carnosine component, in particular, is recognized for its antioxidant properties. patsnap.com

Research has demonstrated that polaprezinc can directly protect gastric mucosal cells from oxidants. caldic.com For instance, in in vitro studies using cultured rat gastric mucosal cells, polaprezinc was shown to prevent cell injury induced by hydrogen peroxide (H₂O₂) and ethanol (B145695). caldic.com The protective mechanism is attributed, at least in part, to its ability to scavenge ROS. nih.govcaldic.com Studies on indomethacin-induced small intestinal injury also highlight that the protective effect of polaprezinc is dependent on its ROS-quenching capability. nih.gov This direct antioxidant action is independent of other physiological factors like microcirculation or neural pathways, indicating a direct cellular protective mechanism. caldic.com

Beyond its direct scavenging activity, a key mechanism of polaprezinc is its ability to enhance the body's intrinsic antioxidant defenses by increasing the expression of various antioxidant enzymes. nih.govdrugbank.comcancer.gov This upregulation occurs within the gastric mucosa, fortifying the cells against oxidative stress from ROS. nih.gov This multifaceted induction of protective enzymes underscores its role in maintaining cellular homeostasis. drugbank.comnih.gov

In a rat model of ethanol-induced gastric mucosal damage, administration of polaprezinc resulted in a significantly higher expression of a suite of antioxidant enzymes compared to the control group. caldic.comnih.gov This broad-spectrum upregulation contributes to its gastroprotective and ulcer-healing effects. caldic.com

Polaprezinc administration leads to the increased expression of superoxide (B77818) dismutase 1 (SOD-1) and superoxide dismutase 2 (SOD-2). drugbank.comcancer.govnih.gov These enzymes are critical components of the first line of antioxidant defense, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govmdpi.com

SOD-1 (Cu/Zn-SOD) is primarily located in the cytoplasm. nih.gov

SOD-2 (Mn-SOD) is found in the mitochondria. nih.gov

Studies have confirmed that in response to polaprezinc, the expression of both SOD-1 and SOD-2 is significantly increased in gastric mucosal tissue. caldic.comnih.gov Research on an osteoporotic bone defect model also showed that a polaprezinc-loaded membrane upregulated SOD1 signaling molecules. nih.gov This enhancement of SOD activity is a key part of the antioxidant effect that contributes to ulcer healing and tissue protection. caldic.com

A significant pathway for polaprezinc's protective action is the potent induction of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is a stress-responsive enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), free iron, and carbon monoxide (CO). nih.govresearchgate.net The induction of HO-1 is a well-established mechanism of cytoprotection against oxidative stress and inflammation. nih.govwjgnet.com

Multiple studies have demonstrated that polaprezinc is a potent inducer of HO-1 in the gastric mucosa. nih.govresearchgate.net In rat models, polaprezinc administration resulted in a dose-dependent increase in HO-1 mRNA and protein levels. nih.gov This induction of HO-1 is considered a novel mechanism for its gastric mucosal protection, contributing to its anti-inflammatory and antioxidant effects. nih.govnih.govwjgnet.com The activation of the Nrf2/HO-1 signaling pathway, primarily attributed to the zinc component of polaprezinc, is crucial for this protective effect. nih.gov

| Treatment | Dosage | Time Point | Fold Increase in HO-1 mRNA (vs. Control) | Reference |

|---|---|---|---|---|

| Polaprezinc (PZ) | 200 mg/kg | 3 h | ~4-fold | nih.gov |

Polaprezinc also modulates the glutathione (B108866) system, another cornerstone of cellular antioxidant defense. drugbank.comcancer.gov It increases the expression of Glutathione S-Transferase (GST) and Glutathione Peroxidase (GSH-px). nih.govdrugbank.comcancer.gov

Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous toxic compounds, neutralizing them. frontiersin.orgmdpi.com

Glutathione Peroxidase (GSH-px) is an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione, thus protecting cells from oxidative damage. frontiersin.orgfrontiersin.org

The expression of peroxiredoxins, a family of antioxidant enzymes, is also upregulated by polaprezinc. drugbank.comcancer.gov Specifically, the expression of Peroxiredoxin-1 (PRDX1) and Peroxiredoxin-5 (PRDX5) is increased. nih.govdrugbank.comcancer.govnih.gov Peroxiredoxins are thiol-specific peroxidases that reduce hydrogen peroxide, organic hydroperoxides, and peroxynitrite, playing a crucial role in cell protection against oxidative stress and in redox signaling. wikipedia.orguniprot.orgmdpi.com

PRDX1 is a typical 2-Cys peroxiredoxin found in the cytosol. wikipedia.orguniprot.org

PRDX5 is an atypical 2-Cys peroxiredoxin with a wide subcellular distribution. mdpi.comnih.gov

Research has shown that in rats with ethanol-induced gastric mucosal damage, the group treated with polaprezinc exhibited significantly higher expression of PRDX1 and PRDX5 in the gastric mucosa compared to the control group. caldic.comnih.gov This induction of peroxiredoxins is another facet of how polaprezinc enhances the cellular machinery to combat oxidative insults. caldic.comcancer.gov

| Enzyme System | Specific Enzymes | Primary Function | Reference |

|---|---|---|---|

| Superoxide Dismutase | SOD-1, SOD-2 | Converts superoxide radicals to hydrogen peroxide and oxygen. | caldic.comdrugbank.comcancer.govnih.gov |

| Heme Oxygenase | HO-1 | Catabolizes heme into biliverdin, iron, and carbon monoxide. | drugbank.comcancer.govnih.govnih.gov |

| Glutathione System | GST, GSH-px | Detoxifies harmful compounds and reduces peroxides. | caldic.comdrugbank.comcancer.govnih.gov |

| Peroxiredoxins | PRDX1, PRDX5 | Reduces hydrogen peroxide and other peroxides. | caldic.comdrugbank.comcancer.govnih.gov |

Protection Against Oxidative Stress-Induced Cellular Damage

Anti-inflammatory Signal Transduction

In addition to its antioxidant properties, polaprezinc exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. psu.eduresearchgate.netpatsnap.com

A central aspect of polaprezinc's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. psu.educancer.govresearchgate.netpatsnap.com This is achieved, in part, through the inhibition of the nuclear factor-kappaB (NF-κB) transcription factor. psu.edunih.gov NF-κB is a key regulator of genes involved in inflammation, and its inhibition by polaprezinc leads to a downstream reduction in the production of inflammatory mediators. psu.edu Studies have shown that polaprezinc down-regulates NF-κB activation induced by various stimuli, including pro-inflammatory cytokines themselves. psu.edunih.gov

Polaprezinc has been shown to specifically suppress the expression of several key pro-inflammatory cytokines, including Interleukin (IL)-1β, IL-6, and IL-8. drugbank.comcancer.gov In studies using gastric epithelial cells, polaprezinc inhibited the secretion of IL-8 induced by tumor necrosis factor-alpha (TNF-α) or IL-1β in a dose-dependent manner. psu.edunih.gov This suppression was also observed at the mRNA level. psu.edunih.gov

| Cytokine | Cell/Animal Model | Effect of Polaprezinc | Reference |

|---|---|---|---|

| IL-1β | Rat model of ethanol-induced gastric damage | Decreased expression | researchgate.net |

| IL-6 | Rat model of ethanol-induced gastric damage | Decreased expression | researchgate.net |

| IL-8 | Gastric epithelial cells (MKN28) | Suppressed secretion and mRNA expression | psu.edunih.gov |

| IL-8 | Rat model of ethanol-induced gastric damage | Decreased expression | researchgate.net |

Inhibition of Pro-inflammatory Cytokine Expression

Tumor Necrosis Factor-alpha (TNF-α) Downregulation

Polaprezinc has been shown to effectively downregulate the expression of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). nih.govrsc.orgdrugbank.com Studies in rats with aspirin-induced gastric mucosal injury demonstrated that pretreatment with Polaprezinc significantly inhibited the increase in gastric TNF-α concentrations in a dose-dependent manner. nih.gov The peak expression of TNF-α mRNA was also suppressed by Polaprezinc treatment. nih.gov This anti-inflammatory action is a key component of its gastroprotective effects. nih.govresearchgate.net In lipopolysaccharide (LPS)-induced BV-2 microglia, Polaprezinc was also found to suppress the expression of TNF-α. nih.gov

Suppression of NF-κB Pathway Activation

A crucial mechanism underlying Polaprezinc's anti-inflammatory effects is the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govpsu.eduaformulabr.com.br NF-κB is a central regulator of inflammatory responses. researchgate.net Research has shown that Polaprezinc down-regulates NF-κB activation in response to various stimuli, including TNF-α, interleukin-1β (IL-1β), phorbol (B1677699) ester, and hydrogen peroxide in gastric epithelial cells. psu.edunih.gov This suppression of NF-κB activation is achieved, at least in part, by inhibiting the phosphorylation of IκB-α, a key step in the activation of the NF-κB pathway. psu.edunih.gov By inhibiting NF-κB, Polaprezinc effectively reduces the expression of multiple pro-inflammatory cytokines and mediators. drugbank.compsu.educancer.gov

Cellular Protection and Homeostasis Maintenance

Beyond its direct anti-inflammatory actions, Polaprezinc plays a vital role in protecting cells and maintaining the homeostatic balance of the gastric mucosa.

Enhancement of Mucus Production

One of the well-established cytoprotective mechanisms of Polaprezinc is its ability to enhance the production of gastric mucus. patsnap.comcaringsunshine.comcaldic.com Mucus forms a critical protective barrier against gastric acid and other noxious agents. patsnap.com Studies have shown that Polaprezinc stimulates mucus production, thereby strengthening the mucosal defense system. caldic.comwikipedia.org This action is considered a key contributor to its effectiveness in protecting the gastric mucosa and promoting the healing of ulcers. patsnap.comcaringsunshine.comwikipedia.org

Maintenance of Mucosal Barrier Integrity

Polaprezinc contributes to the maintenance of the gastric mucosal barrier's integrity. caringsunshine.comcaldic.comwikipedia.org This is achieved through a combination of its ability to stimulate mucus production and its membrane-stabilizing properties. wikipedia.org By preserving the structural and functional integrity of the mucosal barrier, Polaprezinc helps to prevent damage from endogenous and exogenous irritants. caringsunshine.comcaldic.com

Cytoprotective Effects Independent of Prostaglandins

Notably, the cytoprotective effects of Polaprezinc are independent of prostaglandins. nih.govcaldic.commsu.ru This is a significant finding, as many gastroprotective agents rely on the synthesis of prostaglandins. Polaprezinc's ability to protect gastric mucosal cells from injury without involving the prostaglandin (B15479496) pathway highlights its unique mechanism of action, which is attributed to its antioxidant and membrane-stabilizing activities. wikipedia.orgmsu.ru

Table of Research Findings on Polaprezinc's Mechanisms

| Mechanism of Action | Research Model | Key Findings |

| TNF-α Downregulation | Rats with aspirin-induced gastric injury | Dose-dependent inhibition of increased gastric TNF-α concentration and suppression of TNF-α mRNA expression. nih.gov |

| LPS-induced BV-2 microglia | Suppression of TNF-α expression. nih.gov | |

| Suppression of NF-κB Pathway | Gastric epithelial cells (MKN28) | Down-regulation of NF-κB activation in response to TNF-α, IL-1β, phorbol ester, and H2O2. Inhibition of IκB-α phosphorylation. psu.edunih.gov |

| LPS-induced RAW 264.7 macrophages | Inhibition of inflammatory mediators via suppression of NF-κB activation. aformulabr.com.br | |

| Modulation of iNOS and COX-2 | LPS-induced BV-2 microglia | Inhibition of iNOS and COX-2 expression. nih.govresearchgate.net |

| Enhancement of Mucus Production | General finding | Stimulates the production of gastric mucus, enhancing the protective barrier. patsnap.comcaldic.comwikipedia.org |

| Maintenance of Mucosal Barrier | General finding | Contributes to the integrity of the gastric mucosal barrier through mucus stimulation and membrane stabilization. caringsunshine.comcaldic.comwikipedia.org |

| Cytoprotection Independent of Prostaglandins | Various models | Accelerates ulcer healing through prostaglandin-independent cytoprotection. nih.govcaldic.commsu.ru |

Regulation of Heat Shock Proteins (HSPs)

Polaprezinc exerts a significant cytoprotective effect through the upregulation of various heat shock proteins (HSPs). nih.gov HSPs are crucial molecular chaperones that play a vital role in cellular protection against a variety of stressors by assisting in the proper folding of proteins and preventing the aggregation of denatured proteins. nih.govwikipedia.org The induction of HSPs is a key mechanism behind polaprezinc's ability to protect gastrointestinal mucosa from damage. rsc.org

Polaprezinc has been shown to markedly upregulate the expression of both HSP27 and HSP72. nih.gov In a study utilizing human colon CaCo2 cells, treatment with polaprezinc resulted in a significant, concentration-dependent increase in the expression of these specific HSPs. nih.govwjgnet.com This upregulation is directly linked to the compound's protective effects against oxidative injury. nih.gov For instance, when CaCo2 cells were pre-treated with polaprezinc before being exposed to hydrogen peroxide (H₂O₂), there was a significant increase in cell viability, which correlated with the increased expression of HSP27 and HSP72. nih.govwjgnet.com The protective effect was diminished when an inhibitor of HSP synthesis, quercetin, was introduced, confirming the essential role of HSP27 and HSP72 induction in polaprezinc's cytoprotective mechanism. nih.gov

Table 1: Effect of Polaprezinc on CaCo2 Cell Viability and HSP Upregulation Against H₂O₂-Induced Injury

| Treatment Group | Polaprezinc Concentration (μmol/L) | Cell Viability (%) (Mean ± SD) | Key Finding |

|---|---|---|---|

| Control (H₂O₂ only) | 0 | 6.0% ± 4.4% | Baseline damage from oxidative stress. |

| Polaprezinc + H₂O₂ | 10 | 35.0% ± 7.7% | Significant protection observed. wjgnet.com |

| Polaprezinc + H₂O₂ | 30 | 58.3% ± 14.6% | Dose-dependent increase in protection. wjgnet.com |

| Polaprezinc + H₂O₂ | 100 | 64.2% ± 8.2% | Maximum protection achieved at this concentration. wjgnet.com |

Data sourced from a study on human colon CaCo2 cells exposed to 20 μmol/L H₂O₂ for 1 hour after a 6-hour pre-treatment with polaprezinc. wjgnet.com

Stabilization of Mast Cells

Polaprezinc demonstrates a stabilizing effect on mast cells, which is a key component of its protective action in the gastric mucosa. wikipedia.orgebi.ac.uk Mast cell degranulation releases histamine (B1213489) and other inflammatory mediators, which can contribute to gastric lesions. ebi.ac.ukwikipedia.org Research has shown that polaprezinc can inhibit the release of histamine from rat peritoneal mast cells that have been stimulated. ebi.ac.uk This inhibition of degranulation suggests that polaprezinc's therapeutic effect is, in part, due to its ability to maintain mast cell integrity, thereby preventing the release of damaging pro-inflammatory substances. wikipedia.orgebi.ac.uk

Anti-apoptotic Mechanisms

Polaprezinc exhibits significant anti-apoptotic (cell death inhibiting) properties, which are crucial for protecting the gastrointestinal lining. mdpi.comcabidigitallibrary.org One of the primary ways it achieves this is by counteracting oxidative stress, a known trigger for apoptosis. nih.gov In studies on intestinal epithelial cells exposed to indomethacin (B1671933), a nonsteroidal anti-inflammatory drug (NSAID) known to cause mucosal injury, polaprezinc was found to prevent programmed cell death. nih.govresearchgate.net

The mechanism involves the stabilization of the mitochondrial membrane. Polaprezinc inhibits the indomethacin-induced release of key pro-apoptotic factors from the mitochondria, specifically cytochrome c and Smac/DIABLO. nih.govresearchgate.net The release of these factors into the cell's cytoplasm is a critical step in the intrinsic apoptotic pathway, leading to the activation of executioner caspases. By preventing their release, polaprezinc effectively halts the downstream activation of caspase-3, a central enzyme responsible for carrying out the process of apoptosis. nih.govresearchgate.net This anti-apoptotic action is largely attributed to the zinc component of the molecule and its potent reactive oxygen species (ROS)-quenching effect. nih.gov

Table 2: Polaprezinc's Role in Key Apoptotic Events

| Apoptotic Factor | Effect of Indomethacin | Effect of Polaprezinc Treatment |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased Production | Prevented |

| Cytochrome c Release | Induced | Inhibited researchgate.net |

| Smac/DIABLO Release | Induced | Inhibited researchgate.net |

| Caspase-3 Activation | Induced | Inhibited researchgate.net |

| Apoptosis (Cell Death) | Induced | Reduced nih.gov |

This table summarizes findings from in vitro studies on rat intestinal epithelial cells (RIE-1). nih.govresearchgate.net

Protection of Tight Junctions

Polaprezinc is understood to contribute to the maintenance of mucosal barrier integrity through the protection of intercellular tight junctions. mdpi.comcabidigitallibrary.orgnih.gov Tight junctions are protein complexes that form a seal between adjacent epithelial cells, regulating the passage of ions, water, and solutes through the paracellular pathway. Their disruption leads to increased gut permeability, or "leaky gut," which is implicated in the pathogenesis of various gastrointestinal injuries, including those induced by NSAIDs. mdpi.com Polaprezinc helps to preserve the function of these crucial structures, thereby protecting the mucosa from damage. mdpi.comnih.gov While the precise molecular interactions are still under investigation, this protective effect on tight junctions is a recognized component of its mucosal defense mechanism. nih.gov

Tissue Regeneration and Growth Factor Modulation

Polaprezinc, a chelate compound of zinc and L-carnosine, demonstrates significant effects on tissue regeneration and the modulation of various growth factors. patsnap.comwikipedia.org These actions are crucial for its therapeutic efficacy, particularly in the context of healing damaged tissues.

Acceleration of Wound Healing Processes

Polaprezinc has been shown to accelerate the healing of wounds, a complex process involving multiple coordinated steps such as inflammation, cell proliferation, and tissue remodeling. researchgate.netnih.gov The compound's beneficial effects are attributed to the synergistic action of its two components, zinc and L-carnosine. researchgate.net Zinc is an essential trace element vital for numerous cellular processes, including cell proliferation, membrane repair, and immune function, all of which are critical for effective wound repair. researchgate.netnih.gov Zinc deficiency has been linked to impaired wound healing. researchgate.netnih.gov

The compound promotes tissue repair and the healing of mucosal lesions. patsnap.comualberta.ca Studies have indicated that polaprezinc can expedite the healing of skin incisions and pressure ulcers. researchgate.net For instance, one study highlighted that polaprezinc accelerated the healing of pressure ulcers by 2.2-fold compared to untreated controls. researchgate.net The mechanism involves promoting the re-epithelialization process, where epithelial cells migrate and proliferate to cover the wound area. nih.govrsc.org Polaprezinc has been observed to adhere to damaged mucous membranes, which may contribute to its ability to accelerate the regeneration of these tissues. ualberta.ca This adherence allows for the local delivery of zinc and L-carnosine to the site of injury, promoting the repair process. wikipedia.org

Promotion of Growth Factor Expression

A key mechanism through which polaprezinc facilitates tissue regeneration is by stimulating the expression of several crucial growth factors. patsnap.comdrugbank.comcancer.gov These growth factors are signaling molecules that play pivotal roles in cell growth, proliferation, and differentiation, which are fundamental to the healing process.

Polaprezinc promotes the expression of Vascular Endothelial Growth Factor (VEGF). patsnap.comdrugbank.comcancer.gov VEGF is a potent angiogenic factor, meaning it stimulates the formation of new blood vessels from pre-existing ones (angiogenesis). patsnap.comcaldic.com This process is essential for wound healing as it ensures the delivery of oxygen and nutrients to the regenerating tissue. thno.org Research has shown that in groups treated with polaprezinc, the expression of VEGF was overexpressed compared to control groups, and this increase was dose-dependent. caldic.com VEGF is involved in the gastric mucosal defense and the angiogenic response that occurs during ulcer healing. caldic.comnih.gov

The expression of basic Fibroblast Growth Factor (bFGF) is also promoted by polaprezinc. patsnap.com bFGF is a powerful mitogen for fibroblasts and is known to induce the proliferation of vascular endothelial cells, contributing to angiogenesis and the formation of granulation tissue, which are critical steps in wound healing. caldic.com It plays a role in the reconstruction of connective tissue and microvessels required for the healing of gastric ulcers. caldic.com

Polaprezinc has been found to increase the expression of Platelet-Derived Growth Factor-B (PDGF-B). drugbank.comcancer.gov PDGF-B is a potent mitogen and chemoattractant for cells of mesenchymal origin, such as fibroblasts. caldic.comatlasgeneticsoncology.org It stimulates the proliferation of these cells, which are essential for producing the extracellular matrix and rebuilding connective tissue at the wound site. caldic.com Studies have demonstrated that polaprezinc treatment leads to the overexpression of PDGF-B in a dose-dependent manner, contributing to the healing of gastric ulcers. caldic.com

The expression of Nerve Growth Factor (NGF) is also upregulated by polaprezinc. drugbank.comcancer.gov While primarily known for its role in the growth, maintenance, and survival of neurons, NGF also participates in the complex process of wound healing. Research indicates that polaprezinc administration leads to the overexpression of NGF, which contributes to its therapeutic effects in tissue repair. caldic.com

Interactive Data Table: Growth Factors Modulated by Polaprezinc

| Growth Factor | Primary Function in Wound Healing | Effect of Polaprezinc |

| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis (formation of new blood vessels) patsnap.comcaldic.com | Increased expression patsnap.comdrugbank.comcancer.gov |

| Basic Fibroblast Growth Factor (bFGF) | Angiogenesis, granulation tissue formation caldic.com | Increased expression patsnap.com |

| Platelet-Derived Growth Factor-B (PDGF-B) | Mitogen for fibroblasts, connective tissue reconstruction caldic.com | Increased expression drugbank.comcancer.gov |

| Nerve Growth Factor (NGF) | Contributes to tissue repair processes caldic.com | Increased expression drugbank.comcancer.gov |

Stimulation of Insulin-like Growth Factor (IGF-I) Production and Epithelial Cell Restoration

Polaprezinc plays a significant role in tissue repair, particularly in the gastric mucosa, through its influence on Insulin-like Growth Factor-I (IGF-I). nih.govnih.gov Research indicates that polaprezinc does not directly accelerate epithelial repair on its own. Instead, it stimulates mesenchymal cells, such as fibroblasts, to produce IGF-I. nih.govresearchgate.net This growth factor is crucial for gastric wound healing. nih.govcaldic.com

The increased production of IGF-I by fibroblasts then acts in a paracrine manner to stimulate the restoration of gastric epithelial cells. nih.govresearchgate.net This restoration process involves both cell migration and proliferation, which are essential for closing wounds in the epithelial layer. nih.govresearchgate.net Studies using reverse transcription-polymerase chain reaction (RT-PCR) have confirmed that treatment with polaprezinc increases the expression of IGF-I mRNA in fibroblasts. nih.govresearchgate.net Furthermore, the healing effects of fibroblast-conditioned medium on wounded epithelial cell monolayers are diminished when the medium is treated with an anti-IGF-I antibody, highlighting the essential role of IGF-I in this process. nih.govresearchgate.net

In models of impaired wound healing, such as in arthritic rats with chronic gastric ulcers, the expression of IGF-I in the ulcerated mucosa is attenuated. nih.gov In these cases, administration of polaprezinc has been shown to accelerate ulcer healing, an effect that is more pronounced than in normal rats. nih.gov This suggests that polaprezinc's ability to enhance IGF-I production is particularly beneficial in conditions where natural healing processes are compromised. nih.gov

Angiogenesis Promotion

Polaprezinc contributes to tissue repair by promoting angiogenesis, the formation of new blood vessels from pre-existing ones. patsnap.comresearchgate.net This process is vital for wound healing as it supplies the necessary oxygen and nutrients to the damaged tissue, facilitating regeneration. patsnap.com The pro-angiogenic effects of polaprezinc are attributed to its ability to stimulate the expression of key growth factors involved in blood vessel formation. patsnap.com

Table 1: Pro-Angiogenic Growth Factors Stimulated by Polaprezinc

| Growth Factor | Function in Angiogenesis | Reference |

|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Stimulates the formation of new blood vessels. | patsnap.comdrugbank.com |

| Basic Fibroblast Growth Factor (bFGF) | Promotes the proliferation of endothelial cells. | patsnap.com |

| Platelet-Derived Growth Factor-B (PDGF-B) | Supports the growth and maturation of new blood vessels. | drugbank.com |

Granulation Tissue Formation and Migration

A critical step in the wound healing process is the formation of granulation tissue, which fills the wound space and provides a scaffold for subsequent tissue regeneration. Polaprezinc has been demonstrated to stimulate the proliferation and migration of granulation tissue in injured epithelial cells. nih.gov This action is fundamental to the healing of ulcers and other mucosal injuries. nih.govlargeanimalreview.com

The formation of granulation tissue involves the proliferation and migration of various cell types, including fibroblasts and endothelial cells, which are responsible for producing the extracellular matrix and forming new blood vessels, respectively. By promoting these cellular activities, polaprezinc helps to build a robust granulation tissue bed. nih.gov This not only aids in closing the wound but also improves the quality of the subsequent ulcer healing. nih.gov The molecule's effectiveness in this regard makes it particularly suitable for healing large wounds with significant tissue loss, where substantial granulation tissue is required. largeanimalreview.com

Antimicrobial Properties: Focus on Helicobacter pylori

Polaprezinc exhibits notable antimicrobial properties, particularly against Helicobacter pylori, a bacterium strongly associated with various gastric pathologies, including gastritis and peptic ulcers. researchgate.netnih.gov

Direct Inhibitory Effects on Bacterial Growth

Polaprezinc has been shown to have direct bactericidal effects on H. pylori strains in vitro. researchgate.netnih.gov This inhibitory action on bacterial growth is a key component of its therapeutic effect. nih.govmdpi.com Studies have demonstrated that polaprezinc can inhibit the growth of H. pylori, and this effect is not limited to antibiotic-sensitive strains. researchgate.net When combined with conventional antibiotics such as levofloxacin, doxycycline, ceftazidime, and clarithromycin, polaprezinc has been observed to exhibit superior antibacterial activity compared to the antibiotics alone. nih.gov This suggests a synergistic effect that can enhance the efficacy of H. pylori eradication therapies. swisse.com.au

Inactivation of Urease through Zinc Ion Interaction

A crucial survival mechanism for H. pylori in the acidic environment of the stomach is the enzyme urease. frontiersin.org This enzyme catalyzes the hydrolysis of urea (B33335) to produce ammonia, which neutralizes gastric acid and allows the bacterium to colonize the gastric mucosa. frontiersin.org Polaprezinc interferes with this essential process. nih.govmdpi.com It is proposed that the zinc ion component of polaprezinc can replace the nickel ions in the active center of the urease enzyme. nih.govmdpi.com This substitution inactivates the enzyme, thereby inhibiting the growth of H. pylori by compromising its ability to survive in the stomach's acidic milieu. nih.govmdpi.com

Modulation of Type IV Secretion System

The pathogenicity of many H. pylori strains is linked to a type IV secretion system (T4SS), which is encoded by the cytotoxin-associated genes (cag) pathogenicity island. researchgate.netresearchgate.net This system injects the effector protein CagA into gastric epithelial cells, leading to inflammation and increasing the risk of gastric disorders. researchgate.net Zinc, the key component of polaprezinc, has been shown to modulate the H. pylori T4SS. researchgate.netnih.gov Research indicates that zinc can alter the composition, structure, and function of the T4SS, in part by downregulating the expression of the cagI gene. researchgate.netnih.gov This action can partially block the pathogenicity of H. pylori, reducing its ability to cause cellular damage and inflammation. nih.gov

**Table 2: Antimicrobial Mechanisms of Polaprezinc against *Helicobacter pylori***

| Mechanism | Description | Reference |

|---|---|---|

| Direct Inhibition | Exerts bactericidal effects on H. pylori strains. | researchgate.netnih.gov |

| Urease Inactivation | Zinc ions replace nickel ions in the urease active site, inactivating the enzyme. | nih.govmdpi.com |

| T4SS Modulation | Alters the structure and function of the Type IV secretion system, reducing pathogenicity. | researchgate.netnih.gov |

Regulation of Host Immune Response to Infection

Polaprezinc, a chelate compound of zinc and L-carnosine, modulates the host's immune response to infection through several molecular and cellular mechanisms. mdpi.com Its immunoregulatory effects are primarily directed at dampening excessive inflammatory responses that can lead to tissue damage during infections, such as those caused by Helicobacter pylori and those involving bacterial endotoxins like lipopolysaccharide (LPS). nih.govjst.go.jp The zinc component of polaprezinc is considered the main contributor to these anti-inflammatory activities. nih.govjst.go.jppsu.edu

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism by which polaprezinc regulates the immune response is by inhibiting the production of pro-inflammatory cytokines. Gastric epithelial cells, when infected with H. pylori, produce chemokines like interleukin-8 (IL-8), which is a potent chemoattractant for neutrophils, leading to mucosal inflammation. nih.govnih.gov Research has demonstrated that polaprezinc significantly suppresses the secretion of IL-8 from gastric epithelial cells stimulated with H. pylori extracts or other inflammatory triggers like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govnih.gov This inhibition occurs in a dose-dependent manner and has been observed at the level of IL-8 mRNA expression. nih.gov

In models of endotoxin (B1171834) shock induced by lipopolysaccharide (LPS), pretreatment with polaprezinc has been shown to inhibit the increase in plasma levels of TNF-α. jst.go.jpnih.gov This effect was also observed in vitro, where polaprezinc suppressed LPS-induced TNF-α production in macrophage cell lines. jst.go.jp

Table 1: Effect of Polaprezinc on Pro-inflammatory Cytokine Production

| Cytokine | Cell/Model System | Stimulus | Observed Effect of Polaprezinc | Reference |

|---|---|---|---|---|

| Interleukin-8 (IL-8) | Gastric epithelial cells (MKN 45, MKN28) | Helicobacter pylori extract, TNF-α, IL-1β | Dose-dependent inhibition of IL-8 secretion and mRNA expression. | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Endotoxin shock mouse model | Lipopolysaccharide (LPS) | Inhibition of increased plasma TNF-α levels. | jst.go.jpnih.gov |

Downregulation of NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of genes involved in the inflammatory response, including those for IL-8 and TNF-α. nih.govphysiology.org Polaprezinc exerts its anti-inflammatory effects largely by inhibiting the NF-κB signaling pathway. jst.go.jpnih.govnih.gov In gastric epithelial cells, polaprezinc has been shown to down-regulate NF-κB activation in response to various stimuli, including TNF-α, IL-1β, and even the reactive oxygen species hydrogen peroxide. psu.edunih.gov

The mechanism for this inhibition involves preventing the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. psu.edunih.gov By inhibiting IκB-α phosphorylation, polaprezinc prevents its degradation and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.govresearchgate.net This inhibitory effect on NF-κB activation is a critical step in how polaprezinc suppresses the production of inflammatory mediators like nitric oxide (NO) and TNF-α during endotoxin shock. jst.go.jpnih.gov

Table 2: Polaprezinc's Impact on the NF-κB Signaling Pathway

| Target Molecule/Process | Cell/Model System | Stimulus | Observed Effect of Polaprezinc | Reference |

|---|---|---|---|---|

| NF-κB Activation | Gastric epithelial cells (MKN28) | TNF-α, IL-1β, Phorbol ester, H₂O₂ | Down-regulated NF-κB activation. | psu.edunih.gov |

| NF-κB Activation | Macrophage cells (RAW264) | Lipopolysaccharide (LPS) | Significantly inhibited NF-κB activation. | jst.go.jpnih.gov |

| IκB-α Phosphorylation | Gastric epithelial cells (MKN28) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of TNF-α-induced IκB-α phosphorylation. | nih.gov |

Modulation of Immune Cell Adhesion

The infiltration of immune cells, such as polymorphonuclear leukocytes (PMNs), into infected tissue is a hallmark of inflammation driven by H. pylori. nih.gov This process relies on the expression of adhesion molecules on the surface of these leukocytes. Studies have shown that polaprezinc can inhibit the expression of the adhesion molecules CD11b and CD18 on PMNs. nih.govresearchgate.net By attenuating the expression of these integrins, polaprezinc reduces the adhesion of PMNs to endothelial cells, thereby limiting their infiltration into the gastric mucosa and mitigating inflammation. nih.govresearchgate.net This effect is attributed to the zinc component of the compound, as L-carnosine alone did not show similar activity. nih.govresearchgate.net

Regulation of Toll-Like Receptor (TLR) Signaling

The innate immune system recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, through Toll-like receptors (TLRs). nih.gov LPS is specifically recognized by TLR4, which triggers a signaling cascade that leads to NF-κB activation and the production of inflammatory cytokines. nih.govnih.gov Zinc, the active component of polaprezinc, can directly modulate the host's immune response to infection by regulating innate immune responses, including TLR signaling. mdpi.comnih.gov Polaprezinc's ability to inhibit LPS-induced NF-κB activation and subsequent inflammatory product induction in macrophages suggests an interaction with the TLR4 signaling pathway. jst.go.jpnih.gov

Interactions with Endogenous Metabolic Systems

Zinc Homeostasis and Cellular Bioavailability

Polaprezinc serves as a delivery vehicle for zinc, impacting its availability and concentration at both local and systemic levels. This influences various physiological processes, including cell growth and immune function.

Restoration of Localized Zinc Content

Polaprezinc has demonstrated the ability to restore zinc levels in specific tissues, particularly in states of zinc deficiency. In studies on rats with zinc-deficient diets, the zinc concentration in the lingual epithelium was markedly decreased. nih.gov Oral administration of polaprezinc significantly increased the zinc concentration in this tissue. nih.gov For instance, in zinc-deficient rats, the zinc concentration in the lingual epithelium increased from 85±4 µg/g to 105±7 µg/g, 120±3 µg/g, and 124±3 µg/g after administration of 1, 3, and 10 mg/kg of polaprezinc, respectively. nih.gov Studies using radiolabeled [(65)Zn] polaprezinc confirmed that the radioactivity was higher in the tongue and serum of zinc-deficient rats compared to zinc-sufficient rats, with the (65)Zn being primarily detected in the epithelium. nih.gov This localized restoration of zinc is crucial for the proper function of cellular processes in tissues affected by zinc deficiency. nih.gov

Influence on Cell Proliferation Related to Zinc Status

Zinc is an essential element for cell proliferation, and its deficiency can impair this process. researchgate.net Polaprezinc has been shown to reverse the negative effects of zinc deficiency on cell proliferation. In zinc-deficient rats, the proliferation of taste bud cells was significantly reduced. researchgate.net Treatment with polaprezinc at doses of 1, 3, and 10 mg/kg reversed this reduction, indicating that polaprezinc improves cell proliferation by restoring zinc levels. researchgate.net Specifically, the incorporation of BrdU (a marker for proliferating cells) into taste bud cells, which was reduced in zinc-deficient rats, was restored to normal levels with polaprezinc administration. researchgate.net Similarly, the number of proliferating cell nuclear antigen (PCNA)-positive cells in taste buds, which was significantly decreased in zinc-deficient rats, was also reversed by polaprezinc treatment. researchgate.net Other studies have also noted that the zinc component of polaprezinc plays a pivotal role in promoting cell proliferation and wound healing. patsnap.com However, it's also been observed that high concentrations of polaprezinc can have cytotoxic effects and negatively impact cell proliferation. dovepress.com

Table 1: Effect of Polaprezinc on Taste Bud Cell Proliferation in Zinc-Deficient Rats

| Treatment Group | BrdU Incorporation (%) | Proliferating Cell Nuclear Antigen-Positive Cells (%) |

| Zinc-Sufficient | 50.8 | 75.5 |

| Zinc-Deficient | 45.0 | 32.2 |

| Zinc-Deficient + Polaprezinc (1 mg/kg) | 50.2 | 70.3 |

| Zinc-Deficient + Polaprezinc (3 mg/kg) | 53.5 | 83.1 |

| Zinc-Deficient + Polaprezinc (10 mg/kg) | 52.5 | 81.2 |

Data sourced from a study on the pharmacological action of polaprezinc on taste disorders. researchgate.net

Impact on Systemic Zinc Levels

Oral administration of polaprezinc leads to an increase in systemic zinc levels. A systematic review and meta-analysis of randomized clinical trials confirmed that polaprezinc significantly increased serum zinc concentrations in patients with zinc deficiency, and this effect was dose-dependent. nih.gov In healthy subjects, a single oral administration of 75 mg of polaprezinc resulted in the highest plasma zinc concentration of 1.9 µg/ml at 1.6 hours post-administration. spandidos-publications.com Studies in patients with chronic liver disease and hypozincemia also showed that treatment with polaprezinc significantly elevated median serum zinc levels. researchgate.net For instance, median serum zinc levels increased from a pre-treatment level of 43.0 µg/dL to 74.7 µg/dL three months post-treatment. researchgate.net Similarly, in patients with binge eating disorder and bulimia nervosa, polaprezinc treatment led to a significant increase in serum zinc levels. nih.gov

Role of Zinc as a Regulator of Immune Function

Zinc is a critical trace element for the proper functioning of the immune system. consensus.appfrontiersin.org It is involved in regulating intracellular signaling in both innate and adaptive immune cells. consensus.app Zinc deficiency can lead to significant disturbances in immune cell numbers and activities, increasing susceptibility to infections. consensus.app The zinc provided by polaprezinc can help support and regulate immune function. Zinc is necessary for the development and function of immune cells like neutrophils and natural killer cells. frontiersin.org It also plays a role in modulating inflammation by targeting the NF-κB pathway, which is a key regulator of pro-inflammatory responses. nih.govresearchgate.net Furthermore, zinc is involved in the activation of antioxidant enzymes that reduce oxidative stress. frontiersin.org

Relationship with Other Trace Elements

The administration of polaprezinc, by increasing zinc levels, can potentially influence the metabolism of other essential trace elements, most notably copper.

Potential for Copper Metabolism Modulation

There is a well-established interaction between zinc and copper metabolism. High doses of zinc can interfere with copper absorption, potentially leading to copper deficiency. mdpi.com This is because zinc induces the synthesis of metallothionein, a protein in the small intestine that binds to copper and prevents its absorption into the bloodstream. mdpi.com Some studies have hypothesized that polaprezinc could exchange its zinc for copper ions, given that L-carnosine has a higher sequestering capacity for copper than for zinc. nih.govresearchgate.net In a study involving patients with binge eating disorder and bulimia nervosa, treatment with polaprezinc resulted in a decrease in the serum copper/zinc ratio from 1.4 to 1.1. nih.gov However, another study in patients with HCV-related chronic liver disease who received polaprezinc did not observe any instances of copper deficiency. mdpi.com

Pharmacological Investigations in Preclinical Models

Gastrointestinal System Research

Polaprezinc's primary therapeutic application is in the realm of gastroenterology. Preclinical research has extensively explored its efficacy in models of gastric and intestinal mucosal injury and inflammation.

Experimental Gastric Injury Models

Polaprezinc has demonstrated significant protective effects in various experimental models of acute gastric injury. Its efficacy is often attributed to its antioxidant, anti-inflammatory, and membrane-stabilizing properties.

Table 1: Effect of Polaprezinc on Ulcer Index in Ethanol-Induced Gastric Injury in Rats

| Treatment Group | Ulcer Index (%) |

|---|---|

| Control (Vehicle) | 80.86 ± 1.43 |

| Polaprezinc (5 mg/kg) | 51.56 ± 6.73 |

| Polaprezinc (10 mg/kg) | 20.08 ± 3.80 |

| Polaprezinc (30 mg/kg) | 7.54 ± 2.17 |

Data is expressed as mean ± standard deviation.

Chronic Ulcer Healing in Animal Models

Beyond preventing acute injury, polaprezinc has been shown to accelerate the healing of pre-existing chronic ulcers in animal models. The most frequently used model for this purpose is the acetic acid-induced gastric ulcer in rats, which creates a well-defined and deep ulcer that mimics chronic ulcers in humans.

In these models, repeated oral administration of polaprezinc has been observed to significantly reduce the ulcer area and promote tissue regeneration. nih.gov The healing process is multifaceted, involving the stimulation of angiogenesis (new blood vessel formation) and the proliferation of epithelial cells to cover the ulcerated area. Polaprezinc has been found to adhere selectively to the ulcerated tissue, where it can exert its effects locally for an extended period. researchgate.net Mechanistically, it is believed to upregulate the expression of various growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for tissue repair. mdpi.com Furthermore, it enhances the synthesis of hydroxyproline, a key component of collagen, thereby improving the quality of the healed tissue. nih.gov

Table 2: Effect of Polaprezinc on Lesion Area in Acetic Acid-Induced Stomatitis in Hamsters

| Day of Observation | Control (Lesion Area in mm²) | Polaprezinc (10 mg/kg) (Lesion Area in mm²) |

|---|---|---|

| Day 4 | 33.1 ± 3.1 | Tended to accelerate healing |

| Day 7 | 11.8 ± 1.2 | 6.3 ± 0.4 |

| Day 10 | 6.6 ± 0.5 | 2.5 ± 0.5 |

| Day 14 | 2.4 ± 0.2 | 1.2 ± 0.2 |

Data is expressed as mean ± standard deviation.

Small Intestine Mucosal Injury

The protective effects of polaprezinc extend to the small intestine, where it has been investigated in models of mucosal injury, particularly those induced by NSAIDs. Long-term use of NSAIDs is known to cause damage to the small intestinal mucosa, leading to erosions, ulcers, and bleeding.

In preclinical studies, co-administration of polaprezinc with NSAIDs like indomethacin (B1671933) has been shown to attenuate the severity of intestinal lesions in rats. frontiersin.org The protective mechanisms are thought to be similar to those observed in the stomach, including the suppression of oxidative stress and inflammation. Polaprezinc has been shown to inhibit indomethacin-induced apoptosis in intestinal epithelial cells by preventing the release of cytochrome c and subsequent activation of caspase-3. It also helps in maintaining the integrity of the intestinal barrier. The severity of the injury in these models is often assessed using a macroscopic damage score, which takes into account the number and size of ulcerative lesions.

Colitis Models

Polaprezinc has been investigated for its therapeutic potential in animal models of colitis, which is an inflammatory condition of the colon. The most widely used model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, which mimics many of the clinical and histological features of human ulcerative colitis.

Non-Gastrointestinal System Research

While the primary focus of polaprezinc research has been on the gastrointestinal tract, emerging evidence suggests its potential benefits in other areas, notably in bone metabolism and repair.

Bone Metabolism and Osteogenesis Studies

Preclinical investigations have explored the role of polaprezinc in bone formation and fracture healing. These studies, conducted both in vitro using cell cultures and in vivo in animal models, suggest that polaprezinc can positively influence bone metabolism.

In vitro studies using osteoblast precursor cells have demonstrated that polaprezinc enhances osteogenic differentiation. researchgate.net This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast maturation, and enhanced mineralization of the extracellular matrix. researchgate.netnih.gov The zinc component of polaprezinc is believed to play a crucial role in these processes. llu.edu

In vivo studies in rodent models of bone defects and fractures have shown that systemic or local administration of polaprezinc can accelerate bone healing. nih.govresearchgate.net In a mouse model of femoral fracture, oral administration of polaprezinc was found to increase callus volume and bone mineral density (BMD) at the fracture site. nih.govresearchgate.net Similarly, in a rat model of cranial bone defects in osteoporotic animals, a polaprezinc-loaded membrane significantly enhanced new bone formation, as evidenced by increased bone volume fraction (BV/TV) and trabecular thickness (Tb.Th) compared to a control membrane. nih.gov These findings suggest that polaprezinc promotes bone regeneration by stimulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), which are both essential for the bone remodeling process during healing. nih.gov

Table 3: Effect of Polaprezinc on In Vitro and In Vivo Markers of Osteogenesis

| Study Type | Model | Parameter | Result with Polaprezinc |

|---|---|---|---|

| In Vitro | MC3T3-E1 pre-osteoblast cells | Alkaline Phosphatase (ALP) Activity | Increased activity, indicating enhanced osteoblast differentiation. |

| In Vivo | Mouse Femoral Fracture Model | Callus Volume | Increased compared to control. |

| Bone Mineral Density (BMD) | Increased at the fracture site. | ||

| In Vivo | Rat Cranial Bone Defect (Osteoporotic) | Bone Volume/Total Volume (BV/TV) | Significantly higher with polaprezinc-loaded membrane. |

| Trabecular Thickness (Tb.Th) | Significantly higher with polaprezinc-loaded membrane. |

Neuroinflammation Research

Polaprezinc has demonstrated significant anti-neuroinflammatory properties in preclinical research, particularly in models of microglial activation. nih.govnih.gov Microglia are the primary immune cells of the central nervous system, and their overactivation is a key feature of neuroinflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced BV-2 microglia, a common in vitro model for neuroinflammation, polaprezinc was found to mitigate the inflammatory response. nih.govresearchgate.net

Treatment with polaprezinc reduced the generation of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of inflammatory damage. nih.govresearchgate.net Furthermore, it inhibited the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound also suppressed the expression of inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). nih.govnih.gov Mechanistic studies revealed that these anti-inflammatory effects are associated with the suppression of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov Polaprezinc was shown to attenuate the LPS-induced phosphorylation and nuclear translocation of the NF-κB p65 subunit. nih.gov

| Marker | Category | Effect of Polaprezinc | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inflammatory Mediator | Reduced Production | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Oxidative Stress Marker | Reduced Production | nih.govresearchgate.net |

| iNOS (Inducible Nitric Oxide Synthase) | Pro-inflammatory Enzyme | Inhibited Expression | nih.gov |

| COX-2 (Cyclooxygenase-2) | Pro-inflammatory Enzyme | Inhibited Expression | nih.gov |

| TNF-α, IL-6, IL-1β | Pro-inflammatory Cytokines | Inhibited Expression | nih.govnih.gov |

| NF-κB Pathway | Signaling Pathway | Suppressed Activation | nih.govnih.gov |

The anti-inflammatory potential of polaprezinc can be significantly enhanced when used in combination with other compounds. mdpi.com A notable synergistic effect was observed when polaprezinc was co-administered with Aspergillusidone G (Asp G) in LPS-induced BV2 microglia. researchgate.netmdpi.com

While polaprezinc alone demonstrated an inhibitory effect on nitric oxide (NO) production, co-treatment with low doses of Asp G markedly potentiated this effect. mdpi.com The combination increased the inhibition of NO production from approximately 30% with polaprezinc alone to around 80%. researchgate.netmdpi.com This suggests a powerful synergistic interaction. Bioinformatics analysis pointed to several potential molecular targets that may mediate this synergy, including NFκB1, NRF2, ABL1, TLR4, and PPARα. mdpi.com This research highlights the potential for developing novel combination therapies using polaprezinc to more effectively manage neuroinflammation. researchgate.netmdpi.com

Hepatic System Investigations

Preclinical research has explored the therapeutic potential of polaprezinc in various models of liver injury, demonstrating its protective effects against fibrosis, drug-induced hepatitis, and endotoxin (B1171834) shock. These investigations highlight the compound's multifaceted mechanisms of action within the hepatic system.

Anti-liver Fibrosis Potential

Polaprezinc has been shown to inhibit the progression of liver fibrosis by targeting key pathological processes. In a mouse model of non-alcoholic steatohepatitis (NASH), dietary supplementation with polaprezinc attenuated the development of fibrosis. nih.gov This effect was attributed to the reduction of inflammation and lipid peroxidation within the liver. nih.gov Furthermore, polaprezinc was found to suppress the activation of hepatic stellate cells (HSCs), which are central to the fibrotic process. nih.govnih.gov Studies have demonstrated that polaprezinc treatment leads to a downregulation in the expression of fibrotic markers such as collagen I, fibronectin, and α-smooth muscle actin. nih.gov

In models of chronic liver disease, zinc supplementation, including with polaprezinc, has been observed to suppress collagen synthesis in HSCs. mdpi.com Mechanistically, polaprezinc may contribute to the resolution of fibrosis by promoting fibrolysis through the inhibition of tissue inhibitors of metalloproteinase (TIMP) expression, specifically TIMP-1. nih.gov A pilot study in patients with early liver cirrhosis suggested that oral zinc supplementation with polaprezinc could be a novel antifibrosis therapy, as it was associated with a significant reduction in serum levels of type IV collagen and TIMP-1 activity.

Table 1: Effects of Polaprezinc on Markers of Liver Fibrosis in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Methionine and choline (B1196258) deficient (MCD) diet-induced NASH in mice | Attenuated fibrosis, reduced lipid peroxidation, suppressed HSC activation, and inhibited TIMP-1 expression. | nih.gov |

| In vitro studies with LX-2 (human stellate cell line) | Inhibited LX-2 cell proliferation and mobility; downregulated collagen I, fibronectin, and α-smooth muscle actin. | nih.gov |

Attenuation of Acetaminophen-Induced Hepatitis

The protective effects of polaprezinc against drug-induced liver injury have been investigated in the context of acetaminophen (B1664979) (APAP) toxicity. In studies using primary cultured mouse hepatocytes, pretreatment with polaprezinc significantly suppressed cell death and cellular lipid peroxidation following exposure to APAP. nih.govnih.gov The primary mechanism underlying this hepatoprotective effect is the induction of Heat Shock Protein 70 (HSP70). nih.govnih.govconsensus.appresearchgate.net The zinc component of polaprezinc is particularly responsible for this induction. nih.govnih.gov The inhibition of lipid peroxidation further contributes to the protective effect against APAP-induced toxicity. nih.govnih.gov

Table 2: Protective Effects of Polaprezinc in Acetaminophen-Induced Hepatotoxicity Model

| Model System | Key Protective Mechanisms | Observed Outcomes | Reference |

|---|

Mitigation of Endotoxin Shock

Polaprezinc has demonstrated a protective role in preclinical models of endotoxin shock, a systemic inflammatory response. In mice subjected to lipopolysaccharide (LPS)-induced endotoxin shock, pretreatment with polaprezinc significantly increased the survival rate. nih.govnih.govjst.go.jp This protective effect is mediated through the inhibition of nuclear factor-κB (NF-κB) activation. nih.govnih.govjst.go.jp By inhibiting NF-κB, polaprezinc suppresses the subsequent production of proinflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govjst.go.jp The zinc component of polaprezinc was identified as the key contributor to the suppression of NO production. nih.govnih.gov

Table 3: Polaprezinc's Impact on Key Mediators in an Endotoxin Shock Model

| Mediator | Effect of Polaprezinc Pretreatment | Underlying Mechanism | Reference |

|---|---|---|---|

| Survival Rate | Increased | Inhibition of inflammatory cascade | nih.gov |

| Nitric Oxide (NO) | Inhibited increase in plasma levels | Inhibition of NF-κB activation and iNOS mRNA transcription | nih.govnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Inhibited increase in plasma levels | Inhibition of NF-κB activation | nih.govnih.gov |

Oral and Mucosal Lesion Models

The therapeutic potential of polaprezinc has been extensively studied in preclinical models of oral and mucosal damage, particularly in the context of cancer therapy-related toxicities. These investigations have provided a basis for its clinical evaluation in mitigating such side effects.

Stomatitis and Oral Mucositis Studies

Oral mucositis, a common and debilitating side effect of chemotherapy and radiation therapy, has been a key area of investigation for polaprezinc. viamedica.plnih.gov Preclinical models have been instrumental in understanding its protective mechanisms. nih.gov While many studies are clinical, the preclinical evidence supports the antioxidant and anti-inflammatory properties of polaprezinc in mucosal protection. nih.govdrugbank.com It is believed to work by increasing the expression of antioxidant enzymes and inhibiting inflammatory cytokines through the suppression of NF-κB. drugbank.com These foundational studies have led to numerous clinical trials where polaprezinc, often in lozenge or suspension form, has been shown to reduce the incidence and severity of oral mucositis in patients undergoing hematopoietic stem cell transplantation (HSCT) and chemotherapy. nii.ac.jpnih.gov

Radiotherapy-Induced Tissue Damage Mitigation

Preclinical data supports the clinical use of polaprezinc in reducing radiation-induced tissue damage. nih.gov The compound's antioxidant and free radical scavenging effects are central to its radioprotective properties. nih.gov Polaprezinc is thought to ameliorate mucosal damage by downregulating the expression of inflammatory proteins activated in irradiated tissues. nih.gov In preclinical settings, this translates to a reduction in the severity of radiation-induced mucositis. These findings have been corroborated in clinical studies with head and neck cancer patients, where polaprezinc administration was associated with a lower incidence of severe oral mucositis and promoted recovery from radiation-induced mucosal damage. nih.govresearchgate.net

Table 4: Summary of Polaprezinc's Effects in Oral and Mucosal Lesion Models

| Condition | Proposed Mechanism of Action | Key Preclinical/Supportive Findings | Reference |

|---|---|---|---|

| Stomatitis and Oral Mucositis | Antioxidant, anti-inflammatory (NF-κB inhibition), promotion of tissue healing. | Increases antioxidant enzyme expression; inhibits inflammatory cytokines. | drugbank.com |

Table of Compounds

| Compound Name |

|---|

| Acetaminophen |

| L-carnosine |

| Lipopolysaccharide |

| Nitric oxide |

| Polaprezinc |

| Tumor necrosis factor-alpha |

| Zinc |

| Zinc sulfate |

| Collagen I |

| Fibronectin |

| α-smooth muscle actin |

Advanced Research Methodologies and Formulation Studies

In Vitro Cellular and Molecular Assays

The cytoprotective effects of polaprezinc have been substantiated through various cell viability and cytotoxicity assays. In a study involving CaCo2 cells, treatment with polaprezinc at concentrations of 10, 30, and 100 μmol/L significantly improved cell viability to 35.0%, 58.3%, and 64.2%, respectively, in cells damaged by hydrogen peroxide. nih.gov This protective effect was evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov

Another study utilized the WST-8 assay to assess the effect of polaprezinc on mouse hepatocytes exposed to acetaminophen (B1664979) (APAP), a known hepatotoxin. nih.gov Treatment with 100 µM polaprezinc 9 hours before APAP exposure improved cell viability to 89% of normal levels after 12 hours, a significant increase compared to the 55% viability seen in cells treated with APAP alone. nih.govresearchgate.net This demonstrates polaprezinc's potential to mitigate drug-induced liver cell damage. nih.gov

Interestingly, while both polaprezinc and zinc chloride (ZnCl₂) can increase intracellular zinc levels, their effects on cell lethality under oxidative stress differ. caldic.comnih.gov When subjected to severe oxidative stress, the increase in cell death caused by ZnCl₂ was significantly greater than that caused by polaprezinc, suggesting that polaprezinc is less cytotoxic under these conditions. caldic.comnih.gov Furthermore, a study on guided bone regeneration (GBR) membranes found that while membranes loaded with 0.4% polaprezinc had a protective effect on cell proliferation, a higher concentration of 0.8% was cytotoxic. nih.gov The Ez-Cytox assay was also employed to determine the cellular toxicity of polaprezinc in human bone marrow-derived mesenchymal stem cells (hBMSCs). researchgate.net

| Treatment Group | Cell Viability at 12h (% of Normal) |

|---|---|

| APAP alone | 55% |

| Polaprezinc (100 µM) + APAP | 89% |

| Zinc Sulfate (B86663) (100 µM) + APAP | 83% |

| L-carnosine (100 µM) + APAP | 62% |

Western blot and quantitative real-time polymerase chain reaction (qRT-PCR) analyses have been instrumental in elucidating the molecular mechanisms of polaprezinc. Studies have shown that polaprezinc upregulates the expression of heat shock proteins (HSPs), which are crucial for cellular protection against stress. nih.gov In CaCo2 cells, polaprezinc was found to increase the expression of HSP27 and HSP72. nih.gov This effect was diminished by quercetin, an inhibitor of HSP synthesis, confirming the role of HSPs in polaprezinc's protective action. nih.govresearchgate.net

Similarly, in mouse primary cultured hepatocytes, polaprezinc treatment led to a time-dependent increase in HSP70 expression, with a 3.9-fold increase observed 9 hours after treatment with 100 µM polaprezinc. nih.govresearchgate.net This induction of HSP70 is believed to contribute to the protective effect of polaprezinc against acetaminophen-induced toxicity. nih.gov

In the context of bone regeneration, Western blotting revealed that polaprezinc-loaded membranes upregulated Nrf2/HO-1/SOD1 signaling molecules in a concentration-dependent manner. nih.gov Furthermore, research has demonstrated that polaprezinc upregulates the protein level of yes-associate protein (YAP), a key regulator of osteoblast and osteoclast differentiation. nih.gov In human bone marrow-derived mesenchymal stem cells, polaprezinc was also shown to upregulate osteogenesis-related genes such as Runx2, ALP, COL1A1, SPP1, IBSP, and BGLAP. researchgate.net

The induction of heme oxygenase-1 (HO-1), an anti-oxidative stress enzyme, is another mechanism of polaprezinc's gastroprotective effect. nih.gov Real-time RT-PCR and Western blotting confirmed that polaprezinc administration in rats increased the mRNA and protein levels of HO-1 in the gastric mucosa in a dose-dependent manner. nih.gov

| Time After Polaprezinc (100 µM) Treatment | Fold Increase in HSP70 Expression (vs. Control) |

|---|---|

| 3 hours | Data not specified |

| 6 hours | Data not specified |

| 9 hours | 3.9-fold |

Flow cytometry has been employed to compare the cellular actions of polaprezinc and zinc chloride (ZnCl₂), particularly their effects on intracellular zinc (Zn²⁺) levels. caldic.comnih.gov Using appropriate fluorescent probes in rat thymocytes, researchers found that both polaprezinc and ZnCl₂ had nearly identical stimulatory effects on the intracellular Zn²⁺ level in a similar concentration-dependent manner. caldic.comnih.govresearchgate.net This indicates that polaprezinc is as effective as ZnCl₂ in increasing intracellular zinc concentrations. caldic.com The study highlighted that despite this similarity, polaprezinc exhibited lower cytotoxicity under conditions of severe oxidative stress. caldic.comnih.gov

The protective effect of polaprezinc against DNA damage has also been investigated. One study examined its ability to attenuate DNA fragmentation induced by monochloramine (NH₂Cl), a substance that can cause extensive DNA damage in gastric cells. nih.gov Using a photometric enzyme immunoassay to determine cytoplasmic mono- and oligonucleosomes, it was found that polaprezinc, at a concentration of 0.001 mM, significantly attenuated the increased levels of these DNA fragments. nih.gov This suggests a role for polaprezinc in preventing the progression of gastric epithelial injury by inhibiting DNA damage. nih.gov

In Vivo Animal Model Studies

Micro-computed tomography (micro-CT) has been a valuable tool in in vivo studies to assess the efficacy of polaprezinc in bone healing and regeneration. nih.govnih.gov In a mouse femoral fracture model, daily oral administration of polaprezinc resulted in enhanced fracture healing. researchgate.netnih.gov Micro-CT analysis of the fracture calluses at 3 weeks post-fracture revealed a greater bone volume in the polaprezinc-treated group compared to the control group. researchgate.netnih.gov

Similarly, in a study using a polaprezinc-loaded antioxidant electrospun membrane implanted into cranial bone defects in osteoporotic rats, micro-CT analysis showed significant bone regeneration in the group treated with the 0.4% polaprezinc membrane. nih.gov Quantitative analysis of the micro-CT data revealed that key bone morphometric parameters were improved in the polaprezinc group. nih.gov

| Parameter | PG/0.4%PZ Group vs. PG Group | Significance (p-value) |

|---|---|---|

| Bone Volume/Total Volume (BV/TV) | Observably higher | < 0.05 or < 0.01 |

| Trabecular Thickness (Tb.Th) | Observably higher | < 0.05 or < 0.01 |

| Trabecular Number (Tb.N) | No significant difference | Not specified |

| Trabecular Separation (Tb.Sp) | No significant difference | Not specified |

These findings from micro-CT analyses provide strong evidence for the osteogenic potential of polaprezinc and its utility in promoting bone repair. nih.govnih.gov

Histopathological Examination of Tissue Repair

Histopathological examinations have provided microscopic evidence of Polaprezinc's role in tissue repair and regeneration. In studies involving rodent models, tissues treated with Polaprezinc have shown significant improvements compared to control groups. For instance, in a study examining chemotherapy-induced damage, the intestines and glandular stomachs of rats treated with Polaprezinc exhibited a more preserved structure, with less cell atrophy and smaller gaps between cells compared to the damage seen in the control group. researchgate.net Polaprezinc is noted for its ability to inhibit intracellular reactive oxygen species (ROS), reduce inflammation, and promote the healing of mucosal cells. researchgate.net